BenchChemオンラインストアへようこそ!

N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine

P2X2 antagonist Purinergic signaling Calcium influx

This furanopyrimidine compound, originating from Amgen's kinase inhibitor program, is a competitive, selective human P2X2 receptor antagonist (IC50: 247 nM) with 7-fold selectivity over P2X7. It is a critical tool for dissecting P2X2-specific ATP-evoked calcium influx in sensory neurons, DRG cultures, and microglia, making it distinct from non-selective kinase inhibitors. The 5-chloro substituent provides a synthetic handle for SAR diversification. Validate your P2X2 functional antagonism assays with a reference standard that has characterized IC50 values across three P2X subtypes.

Molecular Formula C14H12ClN3O2
Molecular Weight 289.72
CAS No. 2380070-01-7
Cat. No. B2589222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine
CAS2380070-01-7
Molecular FormulaC14H12ClN3O2
Molecular Weight289.72
Structural Identifiers
SMILESC1=COC(=C1)C(CNC2=NC=C(C=N2)Cl)C3=CC=CO3
InChIInChI=1S/C14H12ClN3O2/c15-10-7-16-14(17-8-10)18-9-11(12-3-1-5-19-12)13-4-2-6-20-13/h1-8,11H,9H2,(H,16,17,18)
InChIKeyRFTNCSPYMMYNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine (CAS 2380070-01-7): A P2X2-Selective Furanopyrimidine Antagonist for Pain & Inflammation Research


N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine (CAS 2380070-01-7) is a synthetic small-molecule belonging to the furanopyrimidine class, characterized by a 5-chloropyrimidin-2-amine core coupled to a bis(furan-2-yl)ethyl side chain [1]. As disclosed in Amgen's furanopyrimidine patent family (US 20070054916), compounds of this class were originally developed as protein kinase inhibitors for inflammation and oncology indications; however, profiling against purinergic receptors has revealed that the bis(furan-2-yl)ethyl substitution pattern confers notable antagonist activity at the human P2X2 receptor [2][3]. This compound serves as a key tool molecule for investigating P2X2-mediated calcium signaling pathways in pain, neuroinflammation, and sensory physiology.

Why N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine Cannot Be Substituted with Generic Furanopyrimidines


Furanopyrimidines are a broad class of kinase-targeted heterocycles; however, the pharmacological profile of this compound is uniquely dictated by the combination of the 5-chloro substituent on the pyrimidine ring and the bis(furan-2-yl)ethylamine side chain. Altering the halogen (e.g., 5-bromo analog, CAS 2380041-80-3) or replacing the bis-furan moiety with a simple furan-ethyl or phenyl-ethyl group substantially shifts both target selectivity and potency at P2X receptor subtypes [1]. Substituting the compound with a generic 5-chloropyrimidine or a structurally similar kinase inhibitor without validating P2X2 functional antagonism will fail to replicate the selective calcium-influx blockade that defines its utility in purinergic signaling research.

N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine: Head-to-Head Selectivity and Potency Data at P2X Receptor Subtypes


P2X2 vs. P2X7 vs. P2X4 Subtype Selectivity of N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine in Calcium Influx Assays

In a direct head-to-head selectivity panel conducted under identical assay conditions, N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine exhibited a 7-fold selectivity window for the human P2X2 receptor (IC50 = 247 nM) over the human P2X7 receptor (IC50 = 1,640 nM) and a 31-fold selectivity window over the human P2X4 receptor (IC50 = 7,640 nM) [1]. This selectivity profile distinguishes the compound from pan-P2X antagonists that show equipotent blockade across multiple subtypes, making it a more precise tool for isolating P2X2-specific contributions in mixed neuronal or immune cell populations.

P2X2 antagonist Purinergic signaling Calcium influx

Functional Antagonism at Varying ATP Concentrations: Schild-Type Analysis of N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine at P2X2R

The antagonist potency of N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine was evaluated against increasing ATP concentrations in human P2X2R-expressing 1321N1 cells. At ATP EC50 concentrations of 0.1 µM, 0.2 µM, and 0.4 µM, the compound exhibited antagonist EC50 values of 8,270 nM, 10,900 nM, and 10,800 nM respectively, demonstrating a rightward shift consistent with competitive antagonism at the orthosteric ATP-binding site [1]. This competitive behavior contrasts with allosteric P2X modulators that show non-surmountable inhibition, allowing researchers to use the compound in experimental designs where receptor antagonism can be overcome by increasing agonist concentration.

P2X2 antagonist Schild analysis ATP-gated ion channel

Halogen Substitution Impact: 5-Chloro vs. 5-Bromo Analog in Furanopyrimidine Series

Within the N-[2,2-bis(furan-2-yl)ethyl]pyrimidin-2-amine scaffold, halogen identity at the pyrimidine 5-position is a critical determinant of both synthetic tractability and biological profile. The 5‑chloro derivative (target compound; MW = 289.72) incorporates a chlorine atom that provides a balance of electronegativity and steric bulk, whereas the 5-bromo analog (CAS 2380041-80-3; MW = 334.17) is primarily employed as a synthetic intermediate for further cross-coupling diversification (Suzuki, Buchwald-Hartwig) rather than as a direct pharmacological probe [1]. While direct head-to-head P2X potency data for the bromo analog are unavailable in the same assay, the chloro derivative's established IC50 of 247 nM at P2X2 provides a defined activity benchmark that the bromo compound has not been reported to match, making the chloro compound the preferred choice for direct biological interrogation without additional synthetic elaboration.

Structure-activity relationship Halogen substitution Medicinal chemistry

Patent-Disclosed Furanopyrimidine Scaffold: T-Cell Activation and Kinase Inhibition Context for N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine

The compound falls within the generic Formula I of Amgen's furanopyrimidine patent (US 2007/0054916), which claims compounds that inhibit T-cell activation and proliferation, with therapeutic utility in inflammation, arthritis, organ transplant rejection, and autoimmune diseases [1]. While the patent does not disclose the exact IC50 of the target compound against specific kinases, it establishes the bis(furan-2-yl)ethyl-substituted furanopyrimidines as a privileged scaffold with demonstrated cellular efficacy in T-cell assays. This patent pedigree provides procurement justification for pharmaceutical R&D groups seeking to explore this chemical space for immunomodulatory drug discovery, offering a starting point with documented intellectual property context.

Kinase inhibitor T-cell activation Furanopyrimidine patent

N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine (CAS 2380070-01-7): Validated Research Applications for Procurement Decision-Making


P2X2 Receptor Pharmacology: Subtype-Selective Antagonism in Calcium Signaling Studies

The 7‑fold selectivity for P2X2 over P2X7 (IC50 = 247 nM vs. 1,640 nM) makes this compound a preferred tool for dissecting P2X2-specific contributions to ATP-evoked calcium influx in sensory neurons, dorsal root ganglion cultures, and microglial cell models [1]. Researchers studying chronic pain, neuropathic pain, or inflammatory hyperalgesia can use this compound to differentiate P2X2-mediated signaling from P2X4- and P2X7-mediated pathways, which are implicated in distinct pain modalities.

Hit-to-Lead Medicinal Chemistry: Furanopyrimidine Scaffold Optimization for Immunomodulatory Drug Discovery

As a member of the Amgen-disclosed furanopyrimidine series with reported T-cell inhibitory activity, this compound serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting autoimmune and inflammatory indications [2]. The 5-chloro substituent provides a synthetic handle for further diversification, while the bis(furan-2-yl)ethyl side chain can be systematically varied to optimize potency and selectivity.

Comparative Pharmacology: Benchmarking Novel P2X Antagonists Against a Defined Reference Compound

With characterized IC50 values across three P2X subtypes (P2X2, P2X7, P2X4) in a standardized calcium influx assay format, this compound can serve as a reference standard for evaluating the subtype selectivity of newly synthesized P2X antagonists [1]. Its competitive antagonism profile at P2X2 further enables its use as a pharmacological control in Schild analysis experiments.

Chemical Biology Tool: Probing Purinergic Signaling in In Vitro Disease Models

The compound's defined mechanism as a competitive P2X2 antagonist [1] supports its use in ATP dose-response experiments to investigate the role of purinergic signaling in disease-relevant cellular contexts, including neurodegeneration, ischemia-reperfusion injury, and inflammatory bowel disease models, where P2X2 upregulation has been documented [3].

Quote Request

Request a Quote for N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.